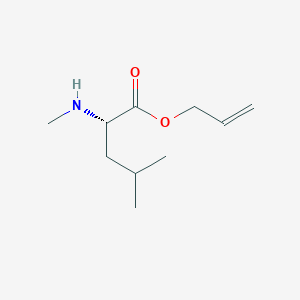
N-methylleucine allyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methylleucine allyl ester is an organic compound belonging to the class of leucine derivatives. It is characterized by the presence of an allyl ester group attached to the leucine molecule, which is further modified by the addition of a methyl group on the nitrogen atom. This compound has a molecular formula of C10H19NO2 and a molecular weight of 185.26 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methylleucine allyl ester can be achieved through various methods. One common approach involves the esterification of N-methylleucine with allyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the use of methanol and trimethylchlorosilane as reagents . Another method involves the use of solid-phase aspartylation, where side chain protecting groups on aspartic acid residues are selectively removed and derivatized with a glycosylamine to afford the desired ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-methylleucine allyl ester undergoes various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Iodine and water are commonly used for the oxidation of allyl esters.
Reduction: Lithium aluminum hydride is a widely used reducing agent for ester reduction.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: α,β-unsaturated ketones or aldehydes.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives, depending on the nucleophile used.
科学的研究の応用
N-methylleucine allyl ester has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-methylleucine allyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
N-methylleucine allyl ester can be compared with other leucine derivatives and amino acid esters:
N-methylleucine: Similar in structure but lacks the allyl ester group.
Leucine methyl ester: Contains a methyl ester group instead of an allyl ester group.
N-alkyl-β-amino acids: Structurally similar but with variations in the alkyl and ester groups.
The uniqueness of this compound lies in its specific combination of the allyl ester and N-methyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
prop-2-enyl (2S)-4-methyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C10H19NO2/c1-5-6-13-10(12)9(11-4)7-8(2)3/h5,8-9,11H,1,6-7H2,2-4H3/t9-/m0/s1 |
InChIキー |
VCTNWGXCZJDXOL-VIFPVBQESA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)OCC=C)NC |
正規SMILES |
CC(C)CC(C(=O)OCC=C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















